4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid
Overview
Description
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid is an organic compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis, particularly in the preparation of various derivatives and as a protecting group for amines. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is often employed to protect amine functionalities during chemical reactions .
Mechanism of Action
Target of Action
This compound might be a precursor or intermediate in the synthesis of more complex molecules, and its specific targets could depend on the final product .
Mode of Action
As a compound with a tert-butoxycarbonyl (Boc) protecting group, it might be involved in reactions where the Boc group is removed or transferred .
Biochemical Pathways
Compounds with boc groups are often used in peptide synthesis, where the boc group protects the amino group during reaction steps .
Pharmacokinetics
The compound’s bioavailability would depend on these properties, which are often determined experimentally .
Result of Action
As a potential intermediate in chemical synthesis, its effects would likely depend on the final products formed .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid. For instance, the compound is recommended to be stored in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid typically involves the reaction of tert-butyl dicarbonate with 4-aminobutanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a carbamate intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for the removal of the Boc group.
Sodium Hydroxide: Employed in the initial synthesis to facilitate the formation of the carbamate intermediate.
Major Products Formed
The major products formed from the reactions of this compound include the free amine after Boc removal and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)butanoic acid: Similar in structure but lacks the methyl group on the amine.
4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid: Contains a benzene ring, making it more aromatic and less flexible.
Uniqueness
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid is unique due to its specific combination of the Boc group and the butanoic acid backbone, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAKQDWAISFHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94994-39-5 | |
Record name | 4-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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